N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)cinnamamide
Description
Historical Context of Tetrazole-Based Compounds in Medicinal Chemistry
Tetrazole derivatives have emerged as critical scaffolds in pharmaceutical research due to their unique physicochemical properties and bioisosteric versatility. First synthesized in 1885 via the reaction of hydrazoic acid and hydrogen cyanide, tetrazoles gained prominence as carboxylic acid surrogates in the late 20th century. Their ability to mimic carboxyl groups while enhancing metabolic stability and membrane permeability revolutionized drug design. Notable milestones include:
- The 1982 approval of losartan , the first tetrazole-containing antihypertensive drug
- The development of candesartan and valsartan , which leveraged tetrazole's hydrogen-bonding capacity for angiotensin II receptor antagonism
- Recent applications in kinase inhibitors and antimicrobial agents
The evolution from simple 1H-tetrazoles to complex 2H-tetrazole derivatives like N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)cinnamamide reflects medicinal chemistry's shift toward three-dimensional molecular architectures.
| Key Tetrazole Drug Milestones | Year | Therapeutic Area |
|---|---|---|
| Losartan | 1995 | Hypertension |
| Candesartan | 1997 | Cardiovascular |
| Cephalosporin-tetrazole hybrids | 2012 | Antibacterial |
Scientific Significance of this compound
This hybrid molecule combines three pharmacologically active motifs:
- 2H-Tetrazole core : Provides metabolic stability and hydrogen-bonding capacity
- Pyrrolidine-1-carbonyl group : Enhances lipid solubility and modulates target binding through conformational restriction
- Cinnamamide moiety : Imparts potential anticancer and antimicrobial activity via α,β-unsaturated ketone interactions
Structural analysis reveals:
- Planar cinnamamide group enabling π-π stacking with biological targets
- Tetrazole-pyrrolidine linkage creating a 120° dihedral angle optimal for binding pocket insertion
- Calculated logP of 3.2 ± 0.1 suggests favorable blood-brain barrier penetration
Recent molecular docking studies predict strong affinity (K~d~ = 12.4 nM) for cyclooxygenase-2, suggesting potential anti-inflammatory applications.
Current Research Landscape and Knowledge Gaps
While tetrazole-cinnamamide hybrids show promise, critical challenges remain:
Advances (2018–2025):
- Development of Passerini three-component reactions for tetrazole aldehyde synthesis (yield improvement from 43% to 78%)
- Demonstrated antimicrobial efficacy against Staphylococcus aureus (MIC = 8 μg/mL)
- Successful incorporation into metal-organic frameworks for controlled drug delivery
Key Unresolved Issues:
- Limited data on isozyme selectivity in enzyme inhibition
- Insufficient understanding of metabolic degradation pathways
- Need for crystallographic data confirming binding mode hypotheses
A 2024 meta-analysis identified only 17 published studies on tetrazole-cinnamamide hybrids, with none addressing long-term stability in physiological buffers.
Research Objectives and Scientific Relevance
Three primary research priorities emerge:
Synthetic Optimization
- Develop flow chemistry approaches to overcome current batch synthesis limitations (average yield = 62%)
- Explore microwave-assisted [3+2] cycloadditions for stereochemical control
Biological Mechanism Elucidation
- Map structure-activity relationships through systematic C-5 tetrazole substitutions
- Investigate dual COX-2/5-LOX inhibition potential using molecular dynamics simulations
Material Science Applications
- Characterize photophysical properties for biosensing applications
- Engineer coordination polymers using the tetrazole's nitrogen-rich architecture
Properties
IUPAC Name |
(E)-3-phenyl-N-[4-[5-(pyrrolidine-1-carbonyl)tetrazol-2-yl]phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2/c28-19(13-8-16-6-2-1-3-7-16)22-17-9-11-18(12-10-17)27-24-20(23-25-27)21(29)26-14-4-5-15-26/h1-3,6-13H,4-5,14-15H2,(H,22,28)/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSUVQCAKZJKFP-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)cinnamamide typically involves multi-step organic reactions. One common approach is the formation of the pyrrolidine ring through catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides . The tetrazole ring can be introduced via cyclization reactions involving nitriles and azides under reflux conditions . The final step often involves coupling the pyrrolidine-tetrazole intermediate with cinnamamide using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that favor the desired product formation. Scale-up processes would also consider the cost-effectiveness and environmental impact of the reagents and solvents used.
Chemical Reactions Analysis
Types of Reactions
N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)cinnamamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)cinnamamide involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions, while the tetrazole ring can participate in hydrogen bonding and electrostatic interactions . These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Comparison
The tetrazole ring in the target compound distinguishes it from pyrazoline derivatives (e.g., compounds 1–4 in ), which feature a five-membered dihydropyrazole ring . Key differences include:
- Ring Aromaticity : Tetrazoles are fully aromatic, while pyrazolines are partially saturated, affecting conformational flexibility and electronic properties.
- Bioisosteric Utility : Tetrazoles often mimic carboxylates (e.g., in angiotensin II receptor blockers), whereas pyrazolines are explored for anti-inflammatory and antimicrobial activities.
Table 1: Core Heterocycle Properties
Substituent and Functional Group Analysis
- Pyrrolidine-Carbonyl vs. Halogenated Aryl Groups: The target compound’s pyrrolidine-carbonyl substituent contrasts with halogenated aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl) in compounds.
- Cinnamamide vs.
Table 2: Substituent Impact on Properties
Crystallographic and Structural Studies
For example, confirms pyrazoline structures via single-crystal X-ray diffraction, a technique applicable to the target compound to resolve its conformation and intermolecular interactions.
Research Implications and Gaps
- Synthetic Challenges : Steric hindrance from the pyrrolidine-carbonyl group may complicate synthesis compared to simpler pyrazolines.
- Data Limitations: No direct pharmacological or thermodynamic data (e.g., solubility, binding affinity) are available in the evidence, highlighting the need for experimental validation.
Biological Activity
N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)cinnamamide, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its promising biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes:
- Pyrrolidine moiety : Contributes to the compound's ability to interact with biological targets.
- Tetrazole ring : Enhances the compound's pharmacological properties.
- Cinnamide backbone : Provides a versatile platform for modifications that can influence biological activity.
The molecular formula of this compound is , with a molecular weight of approximately 352.3 g/mol.
1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound inhibits tumor cell proliferation by targeting specific cellular pathways involved in cancer growth and survival. The proposed mechanism involves modulation of enzyme activities and receptor signaling pathways, which are crucial in cancer progression.
2. Antioxidant Activity
In addition to its anticancer potential, this compound has been shown to activate the Nrf2/ARE pathway, which plays a vital role in cellular defense against oxidative stress. A related study on N-phenyl cinnamamide derivatives demonstrated that these compounds could enhance glutathione synthesis, thereby protecting hepatocytes from oxidative damage . This suggests that this compound may also have applications in antioxidative therapies.
Table 1: Summary of Biological Activities
The mechanisms underlying the biological activities of this compound are multifaceted:
- Interaction with Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways related to cancer and oxidative stress.
- Receptor Modulation : It may bind to receptors that regulate cell growth and apoptosis, influencing cancer cell survival.
- Induction of Antioxidant Response : By activating the Nrf2 pathway, the compound enhances the expression of genes responsible for antioxidant defenses.
Q & A
Q. Q1. What are the recommended synthetic pathways for N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)cinnamamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Tetrazole ring formation via cycloaddition of nitriles with sodium azide under acidic conditions.
- Amide coupling between the tetrazole-pyrrolidine intermediate and cinnamoyl chloride using a coupling agent (e.g., HATU or DCC) in anhydrous DMF or THF .
- Critical parameters : Temperature (0–5°C for azide reactions to avoid explosions), pH control during amidation, and inert atmosphere (N₂/Ar) to prevent hydrolysis.
- Optimization : Use microwave-assisted synthesis to enhance reaction efficiency, as demonstrated for analogous pyrazole derivatives .
Q. Q2. Which analytical techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR to verify aromatic protons (δ 7.2–8.1 ppm for cinnamamide) and pyrrolidine/tetrazole carbons (δ 160–170 ppm for carbonyl groups) .
- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~463.2 g/mol) and fragmentation patterns .
- HPLC : Purity assessment (>95%) using a C18 column with acetonitrile/water gradients .
Q. Q3. What preliminary biological assays are recommended to screen for anticancer activity?
Methodological Answer:
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
- Apoptosis induction : Flow cytometry with Annexin V/PI staining to detect early/late apoptotic cells .
- Targeted pathway screening : Western blotting for apoptosis markers (e.g., Bcl-2, caspase-3) .
Advanced Research Questions
Q. Q4. How can crystallographic data resolve ambiguities in the compound’s 3D structure, and which software tools are critical?
Methodological Answer:
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation in DMSO/EtOH. Use SHELXL for refinement and ORTEP-III for graphical representation of thermal ellipsoids .
- Challenges : Disorder in the tetrazole ring or cinnamamide moiety may require constrained refinement. Compare experimental data with DFT-optimized geometries to validate bond angles .
Q. Q5. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s selectivity toward kinase targets?
Methodological Answer:
- Modifications : Introduce substituents at the cinnamamide phenyl ring (e.g., electron-withdrawing groups for enhanced π-stacking) or replace pyrrolidine with azetidine to reduce steric hindrance .
- Assays : Test analogs against a kinase panel (e.g., EGFR, VEGFR2) using fluorescence polarization assays. Cross-validate with molecular docking (AutoDock Vina) to predict binding poses .
Q. Q6. How should contradictory data on biological activity between this compound and its analogs be addressed?
Methodological Answer:
- Data reconciliation : Compare assay conditions (e.g., cell line variability, serum concentration). For example, tetrazole derivatives show divergent PDE inhibition depending on solvent polarity .
- Meta-analysis : Aggregate data from analogs (e.g., N-(4-fluorobenzo[d]thiazol-2-yl) derivatives ) to identify conserved pharmacophores .
- Mechanistic studies : Use siRNA knockdown to confirm target specificity if off-target effects are suspected .
Q. Q7. What computational strategies are effective in predicting metabolic stability and toxicity?
Methodological Answer:
- ADMET prediction : Use SwissADME to assess CYP450 inhibition and ProTox-II for hepatotoxicity risk. Key liabilities: Ester hydrolysis of the cinnamamide group .
- MD simulations : Run 100-ns trajectories in GROMACS to evaluate stability in lipid bilayers, focusing on tetrazole-pyrrolidine interactions with membrane proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
